
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperidine-based compound that has been synthesized and studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide involves the inhibition of various enzymes and proteins involved in inflammation, cancer, and neurodegenerative diseases. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in cancer cell growth. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to activate the adenosine A1 receptor, which is involved in neuroprotection.
Biochemical and physiological effects:
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting COX-2 activity. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting PKC activity. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to have potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, the synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry, which may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide. One direction is to study the efficacy of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide in treating various diseases in clinical trials. Another direction is to study the mechanism of action of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide in more detail to identify potential targets for drug development. Additionally, further research is needed to optimize the synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide to make it more accessible for lab experiments.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The mechanism of action of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide involves the inhibition of various enzymes and proteins involved in inflammation, cancer, and neurodegenerative diseases. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has several advantages for lab experiments, but its availability may be limited due to the complexity of its synthesis method. There are several future directions for research on N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide, including clinical trials and optimization of the synthesis method.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide involves the reaction of 2-methoxyphenylacetic acid with 9-methylpurine-6-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with piperidine-4-carboxylic acid. The final product is obtained through purification by recrystallization. The synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been tested in vitro and in vivo for its efficacy in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-24-12-22-16-17(24)20-11-21-18(16)25-9-7-13(8-10-25)19(26)23-14-5-3-4-6-15(14)27-2/h3-6,11-13H,7-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNAZXIRUVZEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


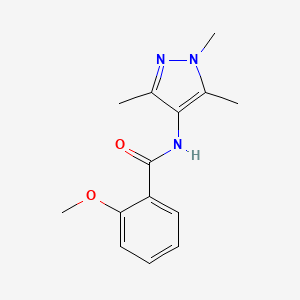
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
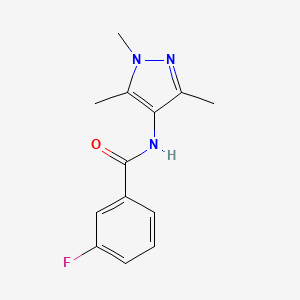
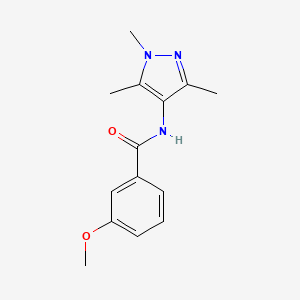
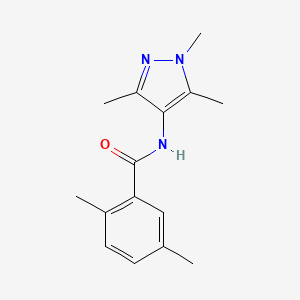
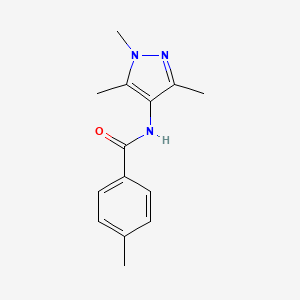
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
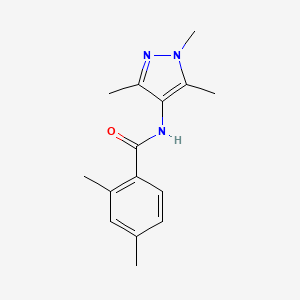
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)

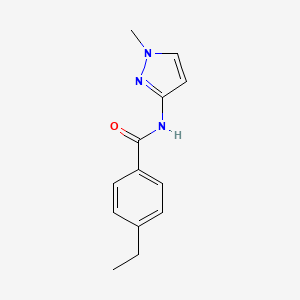
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)